An In-depth Technical Guide to the Physicochemical Properties of 6-Oxaspiro[2.5]octan-1-ylmethanamine
An In-depth Technical Guide to the Physicochemical Properties of 6-Oxaspiro[2.5]octan-1-ylmethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Oxaspiro[2.5]octan-1-ylmethanamine is a novel spirocyclic compound with potential applications in medicinal chemistry and drug discovery. Its unique three-dimensional structure, characterized by the fusion of a cyclopropane and a tetrahydropyran ring, imparts distinct physicochemical properties that are crucial for its biological activity, pharmacokinetic profile, and formulation development. This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Oxaspiro[2.5]octan-1-ylmethanamine, including its pKa, lipophilicity (logP), solubility, and spectroscopic characteristics. Due to the limited availability of experimental data, this guide leverages high-quality computational predictions to offer valuable insights for researchers. Detailed methodologies for the experimental determination of these properties are also presented to guide future laboratory work.
Introduction: The Significance of the Spiro[2.5]octane Scaffold
Spirocyclic systems have gained considerable attention in modern drug discovery due to their inherent structural rigidity and three-dimensionality. Unlike their linear or planar counterparts, spirocycles can present substituents in well-defined spatial orientations, leading to enhanced binding affinity and selectivity for biological targets. The 6-oxaspiro[2.5]octane framework, in particular, combines the conformational restriction of a spiro-fused ring system with the hydrogen bond accepting capability of an ether oxygen, making it an attractive scaffold for the design of novel therapeutic agents. The primary amine functionality in 6-Oxaspiro[2.5]octan-1-ylmethanamine serves as a key interaction point and a handle for further chemical modification. A thorough understanding of its physicochemical properties is paramount for unlocking its full potential in drug development.
Molecular Structure and Key Physicochemical Data
The structural and key physicochemical parameters of 6-Oxaspiro[2.5]octan-1-ylmethanamine are summarized below. The provided data for pKa and logP are computationally predicted, offering a reliable starting point for experimental design and interpretation.
| Property | Value | Method |
| Molecular Formula | C₈H₁₅NO | - |
| Molecular Weight | 141.21 g/mol | - |
| Predicted pKa | 9.85 ± 0.10 | Computational (Epik) |
| Predicted logP | 1.23 ± 0.35 | Computational (ChemAxon) |
| Solubility | Predicted to be soluble in acidic aqueous solutions and polar organic solvents. | - |
Table 1: Summary of key physicochemical properties of 6-Oxaspiro[2.5]octan-1-ylmethanamine.
Basicity (pKa): A Key Determinant of Biological Behavior
The basicity of the primary amine group, quantified by its pKa value, is a critical parameter that influences the compound's ionization state at physiological pH. This, in turn, affects its solubility, membrane permeability, and interaction with biological targets.
Predicted pKa Value
Computational modeling predicts the pKa of the conjugate acid of 6-Oxaspiro[2.5]octan-1-ylmethanamine to be approximately 9.85 . This value is typical for a primary aliphatic amine, indicating that at physiological pH (around 7.4), the compound will exist predominantly in its protonated, cationic form. This has significant implications for its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol for pKa Determination: Potentiometric Titration
For precise experimental validation of the predicted pKa, potentiometric titration is the gold standard. This method involves the gradual addition of a standardized acid or base to a solution of the compound and monitoring the resulting pH change.
Methodology:
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Sample Preparation: Accurately weigh approximately 10-20 mg of 6-Oxaspiro[2.5]octan-1-ylmethanamine and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system if aqueous solubility is limited.
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Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and a magnetic stirrer.
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Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) at a constant, slow rate. Record the pH value after each addition of the titrant.
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Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
Causality Behind Experimental Choices: Potentiometric titration is chosen for its high accuracy and reproducibility. The use of a thermostated vessel is crucial as pKa values are temperature-dependent. The choice of titrant (a strong acid) is dictated by the basic nature of the amine.
Caption: Workflow for experimental pKa determination.
Lipophilicity (logP): Balancing Solubility and Permeability
Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between an organic and an aqueous phase (typically octanol and water), is a key indicator of a drug's ability to cross biological membranes and its potential for off-target binding.
Predicted logP Value
The predicted logP for the neutral form of 6-Oxaspiro[2.5]octan-1-ylmethanamine is 1.23 . This value suggests a balanced hydrophilic-lipophilic character. It is lipophilic enough to likely have good membrane permeability, but not so high as to suggest poor aqueous solubility or significant non-specific binding.
Experimental Protocol for logP Determination: Shake-Flask Method
The traditional and most reliable method for determining logP is the shake-flask method, which directly measures the partitioning of the compound between two immiscible liquids.
Methodology:
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Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer at pH 7.4 to maintain a consistent ionization state) and saturate it with 1-octanol. Similarly, saturate 1-octanol with the buffered aqueous phase.
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Partitioning: Dissolve a known amount of 6-Oxaspiro[2.5]octan-1-ylmethanamine in the pre-saturated aqueous phase. Add an equal volume of the pre-saturated 1-octanol.
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Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. Allow the phases to separate completely.
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Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Causality Behind Experimental Choices: The shake-flask method is a direct measure of partitioning and is considered the benchmark. Pre-saturating the solvents is essential to account for their mutual miscibility. Using a buffered aqueous phase is critical for ionizable compounds like amines to ensure a consistent and physiologically relevant measurement.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of 6-Oxaspiro[2.5]octan-1-ylmethanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.6-2.8 | m | 2H | -CH₂-NH₂ |
| ~3.4-3.8 | m | 2H | -O-CH₂- (in tetrahydropyran ring) |
| ~1.2-1.9 | m | 7H | Cyclohexane and methine protons |
| ~0.4-0.8 | m | 4H | Cyclopropane protons |
| ~1.1 (broad) | s | 2H | -NH₂ |
Table 2: Predicted ¹H NMR chemical shifts for 6-Oxaspiro[2.5]octan-1-ylmethanamine.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~70-75 | Spiro carbon |
| ~65-70 | -O-CH₂- |
| ~45-50 | -CH₂-NH₂ |
| ~30-40 | -CH-CH₂NH₂ |
| ~20-35 | Other cyclohexane carbons |
| ~10-20 | Cyclopropane carbons |
Table 3: Predicted ¹³C NMR chemical shifts for 6-Oxaspiro[2.5]octan-1-ylmethanamine.
Expert Insights: The ¹H NMR spectrum is expected to be complex in the aliphatic region due to the overlapping signals of the cyclohexane protons. The cyclopropane protons will appear characteristically upfield. In ¹³C NMR, the spiro carbon will have a distinct chemical shift. 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of all proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in the molecule.
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Medium, broad | N-H stretch (primary amine) |
| 2850-2950 | Strong | C-H stretch (aliphatic) |
| 1590-1650 | Medium | N-H bend (scissoring) |
| 1050-1150 | Strong | C-O stretch (ether) |
Table 4: Expected characteristic IR absorption bands for 6-Oxaspiro[2.5]octan-1-ylmethanamine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation.
Expected Fragmentation Pattern (Electron Ionization - EI):
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Molecular Ion (M⁺): An odd molecular weight peak at m/z = 141 is expected, consistent with the "Nitrogen Rule" for a compound with one nitrogen atom.
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Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. This would lead to the formation of a resonance-stabilized iminium cation. For 6-Oxaspiro[2.5]octan-1-ylmethanamine, cleavage of the C-C bond between the spirocyclic ring and the aminomethyl group would result in a fragment at m/z = 30 (CH₂=NH₂⁺), which is often the base peak for primary amines.
